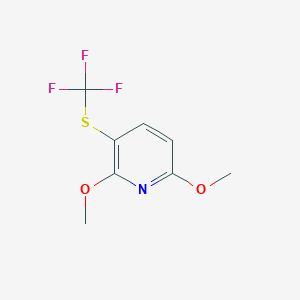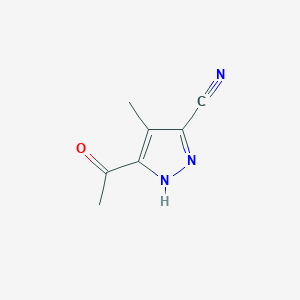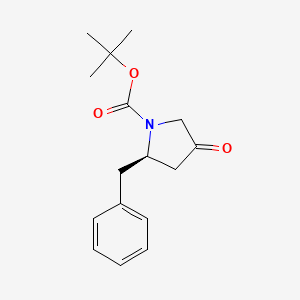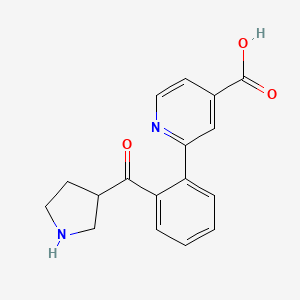
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions, and a trifluoromethylthio group at the 3 position.
Méthodes De Préparation
The synthesis of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine typically involves multiple steps, starting from pyridine. The synthetic route generally includes substitution, oxidation, and reduction reactions under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable scaffold in drug design, as it can influence the compound’s binding affinity and selectivity towards target proteins .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine can be compared with other similar compounds, such as:
2,6-Dimethoxy-3-(trifluoromethyl)pyridine: This compound lacks the thio group, which can significantly alter its chemical properties and applications.
2,6-Dimethoxy-3-(chloromethyl)pyridine:
2,6-Dimethoxy-3-(methylthio)pyridine: The methylthio group provides different chemical characteristics compared to the trifluoromethylthio group
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct physicochemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H8F3NO2S |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2,6-dimethoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C8H8F3NO2S/c1-13-6-4-3-5(7(12-6)14-2)15-8(9,10)11/h3-4H,1-2H3 |
Clé InChI |
HQNITQDQBOYGBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)SC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)



![5-[2-[[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12855240.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)

